molecular formula C8H10ClNO B1593056 (2-Chloro-4-methoxyphenyl)methanamine CAS No. 247569-72-8

(2-Chloro-4-methoxyphenyl)methanamine

Cat. No. B1593056
CAS RN: 247569-72-8
M. Wt: 171.62 g/mol
InChI Key: BIUYGSUUWLLILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “(2-Chloro-4-methoxyphenyl)methanamine” is C8H10ClNO, and its molecular weight is 171.62 g/mol.

Scientific Research Applications

Pharmacology

In pharmacology, (2-Chloro-4-methoxyphenyl)methanamine may serve as a precursor or an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential to induce apoptosis in cancer cells, which could lead to the development of new anticancer drugs . The compound’s structure allows for modifications that can enhance its interaction with biological targets, making it valuable for drug design and discovery.

Material Science

The compound’s utility in material science stems from its potential as a building block for more complex molecules. It can be used to synthesize compounds with specific electronic or photonic properties, which are essential in creating new materials for electronic devices, coatings, and other applications where molecular precision is required .

Biochemistry

In biochemistry, (2-Chloro-4-methoxyphenyl)methanamine could be involved in the study of enzyme-catalyzed reactions and metabolic pathways. It might act as a substrate or inhibitor for enzymes, helping to elucidate their mechanisms or to discover new biochemical pathways . This can contribute to our understanding of biological processes and the development of biochemical assays.

Chemical Synthesis

This compound is valuable in chemical synthesis as a versatile intermediate. It can be used to create a variety of chemical structures, which are important in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity with different chemical groups makes it a useful reagent in multi-step synthetic processes .

Environmental Applications

Environmental applications of (2-Chloro-4-methoxyphenyl)methanamine include its role in the degradation of environmental pollutants. Research into its derivatives could lead to the discovery of new methods for bioremediation, helping to break down toxic substances and clean up contaminated sites .

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

(2-chloro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYGSUUWLLILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625851
Record name 1-(2-Chloro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247569-72-8
Record name 1-(2-Chloro-4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-4-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-methoxyphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-methoxyphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Chloro-4-methoxyphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-4-methoxyphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Chloro-4-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.